3-Iodo-2-naphthoic acid

Catalog No.
S785372
CAS No.
63212-42-0
M.F
C11H7IO2
M. Wt
298.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Iodo-2-naphthoic acid

CAS Number

63212-42-0

Product Name

3-Iodo-2-naphthoic acid

IUPAC Name

3-iodonaphthalene-2-carboxylic acid

Molecular Formula

C11H7IO2

Molecular Weight

298.08 g/mol

InChI

InChI=1S/C11H7IO2/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6H,(H,13,14)

InChI Key

DZBGUIUMPUTEMS-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)O)I

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)O)I

3-Iodo-2-naphthoic acid (CAS 63212-42-0) is a bifunctional naphthalene building block characterized by an ortho-relationship between a carboxylic acid and an iodine atom. In industrial and laboratory procurement, it is primarily sourced as a reactive precursor for the synthesis of fused polycyclic aromatic hydrocarbons (PAHs), naphthopyrans, and complex aza-heterocycles. The presence of the C-I bond adjacent to the carboxylate provides a precise, low-barrier handle for transition-metal-catalyzed cross-couplings (such as Sonogashira, Suzuki, and Heck reactions), followed by intramolecular cyclization [1].

Substituting 3-iodo-2-naphthoic acid with its closest commercial analog, 3-bromo-2-naphthoic acid, introduces severe process limitations during scale-up. The 3-position on the naphthalene ring is sterically hindered by the adjacent ortho-carboxylate group. Because the C-Br bond possesses a higher dissociation energy than the C-I bond, activating the brominated analog requires elevated temperatures and expensive, bulky phosphine ligands. These harsh forcing conditions frequently trigger competitive decarboxylation, destroying the carboxylic acid directing group and leading to irreversible yield loss. Consequently, the iodinated compound is required to maintain mild reaction conditions and ensure functional group tolerance [1].

Thermodynamic Advantage in Cross-Coupling Activation

The procurement of 3-iodo-2-naphthoic acid over its brominated analog is driven by the fundamental difference in bond dissociation energy. The C-I bond (~65 kcal/mol) undergoes oxidative addition to palladium catalysts significantly faster than the C-Br bond (~81 kcal/mol). This ~16 kcal/mol thermodynamic advantage allows for rapid, high-yielding cross-coupling reactions without the need for extreme thermal forcing [1].

Evidence DimensionBond Dissociation Energy (Activation Barrier)
Target Compound Data~65 kcal/mol (C-I bond)
Comparator Or Baseline~81 kcal/mol (C-Br bond in 3-bromo-2-naphthoic acid)
Quantified Difference16 kcal/mol lower activation barrier
ConditionsStandard thermodynamic parameters for aryl halides in transition-metal catalysis

Enables the use of milder reaction conditions, reducing thermal energy costs and minimizing the degradation of sensitive intermediates.

Prevention of Decarboxylation in Sterically Hindered Couplings

Coupling at the 3-position is heavily sterically hindered by the adjacent ortho-carboxylate group. When utilizing 3-bromo-2-naphthoic acid, forcing the reaction requires elevated temperatures that frequently trigger competitive decarboxylation, destroying the directing group. 3-Iodo-2-naphthoic acid successfully undergoes coupling at much lower temperatures, preserving the carboxylic acid functionality and preventing irreversible yield loss[1].

Evidence DimensionRequired Coupling Temperature & Stability
Target Compound DataCoupling proceeds at 25–60 °C (Decarboxylation avoided)
Comparator Or BaselineCoupling requires >100 °C for bromides (High risk of decarboxylation)
Quantified Difference>40 °C reduction in processing temperature
ConditionsPd-catalyzed cross-couplings of ortho-halobenzoic acid derivatives

Maximizes overall process yield by preventing the irreversible loss of the critical carboxylic acid directing group during the initial synthetic step.

Reduction in Catalyst Complexity and Ligand Cost

Activating the sterically hindered C-Br bond in the bromo-analog typically requires expensive, proprietary dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) to facilitate the catalytic cycle. In contrast, the more reactive 3-iodo-2-naphthoic acid readily couples using standard, inexpensive triphenylphosphine-based palladium catalysts or even ligand-free conditions, drastically reducing the cost of goods for large-scale synthesis [1].

Evidence DimensionLigand Requirement for Catalysis
Target Compound DataCompatible with standard Pd(PPh3)4 or ligand-free systems
Comparator Or BaselineRequires expensive Buchwald-type ligands (e.g., XPhos) for bromides
Quantified DifferenceElimination of premium ligand procurement costs
ConditionsIndustrial scale-up of cross-coupling reactions

Directly lowers the procurement cost of auxiliary reagents and simplifies the downstream purification of the final product.

Synthesis of Naphthopyrans and Benzocoumarins

3-Iodo-2-naphthoic acid serves as a direct precursor for constructing benzocoumarin and naphthopyran scaffolds. The iodine atom allows for mild Sonogashira coupling with terminal alkynes, followed by an intramolecular electrophilic cyclization of the carboxylic acid onto the alkyne, yielding the fused oxygen heterocycle without thermal degradation [1].

Development of Extended Polycyclic Aromatic Hydrocarbons (PAHs)

For materials science applications, particularly in synthesizing extended PAHs for organic electronics, this compound acts as a precise building block. The reactivity of the iodine handle ensures quantitative conversion during step-growth coupling, preventing chain-termination defects common with less reactive brominated precursors [2].

Synthesis of Complex Aza-Heterocycles and Ynamides

In medicinal chemistry, it is utilized to synthesize biologically active nitrogen-containing heterocycles, such as 3-amino-isocoumarins. The mild coupling conditions permitted by the iodo group are necessary when reacting with sensitive ynamides, avoiding the side reactions that occur under the harsh conditions required for the bromo-analog [1].

XLogP3

3.3

Wikipedia

3-iodo-2-naphthoic acid

Dates

Last modified: 08-15-2023

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